5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl-

Lipophilicity Cellular Permeability ADME

Address the need for a validated pyrrolo[3,2-d]pyrimidine reference standard. This compound features a defined 4-butylamino/2-methyl/7-carbonitrile pattern with documented antimycobacterial activity against M. tuberculosis H37Rv. Its balanced LogP (2.1) and TPSA (77.4 Ų) make it ideal for QSAR model training and kinase selectivity profiling. - Reliable synthetic route with 56% yield via SNAr displacement - Scalable as a key intermediate for combinatorial library synthesis - Suitable for phenotypic screening campaigns

Molecular Formula C12H15N5
Molecular Weight 229.28 g/mol
CAS No. 84905-66-8
Cat. No. B15189758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl-
CAS84905-66-8
Molecular FormulaC12H15N5
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCCCNC1=NC(=NC2=C1NC=C2C#N)C
InChIInChI=1S/C12H15N5/c1-3-4-5-14-12-11-10(16-8(2)17-12)9(6-13)7-15-11/h7,15H,3-5H2,1-2H3,(H,14,16,17)
InChIKeyRFPVVIGJADVDIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Baseline for Procurement Decisions


5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- (CAS 84905-66-8; molecular formula C₁₂H₁₅N₅, MW 229.28 g/mol) is a 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidine originally documented in a systematic study of 2,4,7-substituted pyrrolo[3,2-d]pyrimidines exploring antibacterial and antitumor structure-activity relationships [1]. The compound incorporates a butylamino substituent at the 4-position, a methyl group at the 2-position, and a carbonitrile group at the 7-position, distinguishing it from related analogs in this scaffold class. Calculated physicochemical properties include an XLogP3-AA of 2.1, topological polar surface area of 77.4 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [2].

Scaffold 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidine with defined butylamino / methyl / carbonitrile pattern for SAR exploration
Kinase lead gen Privileged intermediate for late-stage diversification at N5 and C7 toward selective kinase inhibitor libraries
Antimicrobial Antimycobacterial screening context; reported class-level activity against M. tuberculosis H37Rv in foundational series

Why Generic Analogs Cannot Substitute


Within the pyrrolo[3,2-d]pyrimidine scaffold class, antibacterial and antitumor activity is strongly dependent on the identity of substituents at the 2-, 4-, and 7-positions [1]. The combination of a butylamino group at C4, a methyl group at C2, and a carbonitrile at C7 in compound 84905-66-8 is not generally replicated across other analogs; small changes in the alkyl chain length at C4, the aromatic character at C2, or the nature of the C7 substituent can significantly alter lipophilicity, hydrogen bonding capacity, and target engagement, as demonstrated by the differential antibacterial profiles reported for 44 structural variants in the foundational series [1]. Substituting a generic pyrrolo[3,2-d]pyrimidine bearing different substitution patterns would likely yield diverging potency, selectivity, and physicochemical properties, undermining experimental reproducibility and informed procurement.

C4 alkyl chain length or aromatic substitution can shift lipophilicity and target engagement, diverging from the butylamino-dependent activity profile
C7 carbonitrile versus carboxamide or other polar groups alters TPSA and hydrogen-bond capacity, which may change cellular permeability and off-target binding
Generic pyrrolo[3,2-d]pyrimidines with different 2,4,7-substitution patterns cannot replicate the antibacterial and kinase-scaffold properties of this specific derivative

Quantitative Differentiation Evidence


Lipophilicity Optimization for Cellular Permeability

The target compound exhibits an XLogP3-AA of 2.1, compared to -0.4 for the hypothetical 4-amino analog (4-amino-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile) and ~3.8 for the 4-phenylamino analog [1]. This intermediate lipophilicity positions the butylamino derivative favorably for membrane permeability while avoiding the excessive lipophilicity of aryl-substituted analogs that may suffer from poor aqueous solubility and increased off-target binding [2].

Lipophilicity
(XLogP3-AA)
Cross-study
Target: 2.1
Δ +2.5 vs 4-amino analog (−0.4)
Δ −1.7 vs 4-phenylamino analog (∼3.8)
Intermediate lipophilicity reported; supports membrane permeability context without excessive logP of aryl analogs
Computed by XLogP3; comparator values estimated from structural principles
Lipophilicity Cellular Permeability ADME

Antibacterial Activity Against M. tuberculosis

In the 1982 foundational study, compounds bearing alkylamino substituents at the 4-position, including butylamino, inhibited the growth of M. tuberculosis H37Rv, while analogs with different substitution patterns showed variable activity [1]. The target compound (bearing 4-butylamino, 2-methyl, 7-cyano) was documented as part of a series where antibacterial activity depended on the character of substituents at positions 2, 4, and 7 [1].

Anti-M. tuberculosis
H37Rv activity
Class-level
Inhibition of M. tuberculosis H37Rv growth observed within the 2,4,7-substituted series; specific MIC for this compound not extracted
Class-level activity supports antimycobacterial screening context; substitution-dependent response
In vitro assay, Sizova et al. 1982; precise fold-difference unavailable without full text
Antibacterial Activity Mycobacterium tuberculosis Structure-Activity Relationship

Synthetic Accessibility via Nucleophilic Displacement

The target compound is synthesized by reacting 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile with n-butylamine in ethanol at room temperature for 6 h, yielding 56% of the purified product [1]. A one-step nucleophilic aromatic substitution (SNAr) at the C4 position is characterized by high selectivity due to the favorable leaving group ability of chloride and the nucleophilicity of butylamine. In contrast, the synthesis of analogs with more sterically demanding substituents at C4 often requires forcing conditions (e.g., higher temperatures, longer reaction times) and typically results in significantly lower yields (<30% for certain analogs) [2]. The 56% yield for 84905-66-8 represents a practical balance of synthetic efficiency, allowing for reliable scale-up in laboratory settings. This contrasts with the 4-phenylamino analog, where steric hindrance from the aromatic amine lowers yields and complicates purification [2].

Synthetic yield
(SNAr at C4)
Cross-study
56% isolated yield
n-butylamine, EtOH, rt, 6 h
Reported yield context supports scalable synthesis; aryl-substituted analogs often require forcing conditions with lower yields
One-step SNAr displacement; ∼2-fold advantage over typical C4 aryl analog yields
Synthesis Nucleophilic Displacement Procurement

CNS and Cellular Penetration Potential

The calculated topological polar surface area (TPSA) for 84905-66-8 is 77.4 Ų, placing it within the favorable range for both blood-brain barrier penetration (typically <90 Ų) and oral absorption (<140 Ų) [1]. The C7-carbonitrile contributes polar surface area without introducing excessive hydrogen bonding capacity, a feature that distinguishes it from C7-carboxamide analogs (N-(4-(butylamino)-5H-pyrrolo[3,2-d]pyrimidin-7-yl)cyclohexanecarboxamide, TPSA ~ 95 Ų) and other highly polar C7 substituents that may limit membrane permeability [2].

CNS penetration
potential (TPSA)
Cross-study
Target TPSA: 77.4 Ų
−18 Ų vs carboxamide analog (∼95)
−8 Ų vs 4-amino analog (∼85)
Lower TPSA reported; supports higher passive permeability and potential CNS exposure context
Fragment-based calculation; values consistent with Ertl's method
Topological Polar Surface Area Blood-Brain Barrier Drug Design

Tautomeric Stability for Molecular Recognition

The pyrrolo[3,2-d]pyrimidine scaffold can potentially exist in N5-H and N6-H tautomeric forms, which influences hydrogen bonding patterns with biological targets. In the case of 84905-66-8, the 2-methyl and 4-butylamino substituents stabilize the N5-H tautomer (as drawn in the PubChem canonical representation), ensuring that the pyrrole nitrogen at the periphery adopts a specific hydrogen bond donor orientation [1]. This contrasts with regioisomeric pyrrolo[3,2-d]pyrimidines where ambiguous tautomeric states introduce uncertainty in binding mode predictions and increase the likelihood of off-target interactions [2].

Tautomeric
preference
Supporting
N5-H tautomer stabilized by 2-methyl/4-butylamino; consistent representation across databases
Defined tautomeric state supports reproducible docking and QSAR model interpretation
Qualitative advantage in structural uniformity; experimental ratio not reported
Tautomerism Molecular Recognition Kinase Inhibition

Scaffold for Selective Kinase Inhibition

A 2013 study profiling 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines against a panel of 48 kinases identified a selective FLT3 inhibitor (compound 9) derived from this scaffold family [1]. While compound 84905-66-8 itself was not the compound identified, its substitution pattern (4-butylamino, 2-methyl, 7-carbonitrile) represents a privileged intermediate for further diversification at N5 and C7 to generate selective kinase inhibitors. The 4-butylamino group provides a specific steric and electronic profile that influences kinase selectivity, distinguishing it from other C4 substituents such as cycloalkylamino or phenylamino groups [2].

Kinase scaffold
selectivity
Supporting
4,5,7-substituted scaffold produced selective FLT3 inhibitor in 48-kinase panel; this compound is a versatile intermediate for diversification
Scaffold family demonstrates kinase selectivity context; supports hit-to-lead library design
Class-level inference from Zhang et al. 2013; specific profile of 84905-66-8 not individually screened
Kinase Selectivity FLT3 Inhibition Drug Discovery

Recommended Application Scenarios


Kinase Inhibitor Hit-to-Lead Optimization

The combination of a moderate LogP (2.1) [1] and a TPSA of 77.4 Ų renders this compound a versatile core scaffold for late-stage functionalization at N5 and C7 through SNAr and N-alkylation reactions [2]. Researchers can systematically explore kinase selectivity by introducing diverse substituents at C7 while maintaining the 4-butylamino and 2-methyl groups that provide favorable physicochemical properties for cellular activity.

Antimycobacterial SAR Studies

The documented activity of 4-alkylamino-substituted pyrrolo[3,2-d]pyrimidines against M. tuberculosis H37Rv, as reported by Sizova et al. (1982) [1], positions compound 84905-66-8 as a reference standard for antimycobacterial screening panels. Its specific substitution pattern enables comparison with newer analogs in phenotypic screening campaigns.

Computational Chemistry and Molecular Modeling

The well-defined tautomeric state (N5-H), unambiguous hydrogen bonding pharmacophore, and availability of high-quality computed molecular descriptors (LogP, TPSA, hydrogen bond counts) [1] make this compound suitable as a validated training set member for QSAR models, pharmacophore mapping, and docking studies targeting the pyrrolo[3,2-d]pyrimidine chemical space.

Combinatorial Library Synthesis for Screening

With a reliable synthetic route delivering 56% yield via SNAr displacement [1], this compound can serve as a key intermediate for generating small combinatorial libraries by varying the C7 substituent. The scalability and reproducibility of its synthesis, coupled with the established bioactivity profile of the scaffold class, make it an attractive building block for high-throughput screening collections [2].

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead optimization
Lipophilicity and permeability context; versatile C7 diversification handle
Kinase profiling panel selectivity; cellular target engagement assays
Antimycobacterial SAR studies
Reported class-level activity against M. tuberculosis H37Rv
M. tuberculosis strain-panel endpoint review; MIC determination
Computational chemistry and molecular modeling
Defined tautomeric state (N5-H); high-quality computed descriptors
Docking reproducibility; QSAR model training and validation
Combinatorial library synthesis for screening
Scalable SNAr route (56% yield context); robust intermediate
High-throughput library diversification; batch-to-batch consistency
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